Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-19-16(18)15-13-8-9-14(10-13)17(15)11-12-6-4-3-5-7-12/h3-9,13-15H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTORYUWTNCMODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the reaction of a suitable azabicyclo compound with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and synthetic routes are scaled up for industrial purposes, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce double bonds within the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium on carbon for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include epoxides from oxidation, reduced bicyclic compounds from reduction, and substituted derivatives from electrophilic substitution reactions .
Scientific Research Applications
Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in reactions with electrophilic species. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Structural Differences : The acetyl group replaces the benzyl substituent, altering steric and electronic properties.
- Reactivity : Reacts with electrophiles (e.g., MCPBA) to form epoxides (e.g., compound 10) with high regioselectivity due to the electron-deficient enamine system .
- Applications : Less explored in medicinal chemistry but pivotal in synthesizing polyfunctionalized bicyclic systems (e.g., 12–15) .
N-Benzyl-2-azabicyclo[2.2.1]heptane (20)
- Structural Differences : Lacks the ester group and olefin, resulting in a saturated bicyclic system.
- Synthesis : Prepared via hydrogenation of 4b .
Methyl-N-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Structural Differences : Substituent at nitrogen is a phenylethyl group instead of benzyl, introducing chirality.
- Applications : Used in stereoselective ring-opening metathesis polymerization (ROMP) with molybdenum/tungsten catalysts, yielding polymers with controlled tacticity .
2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one
- Structural Differences : Ketone replaces the ester group, enhancing electrophilicity at the carbonyl.
- Reactivity : Undergoes oxymercuration with stereoselectivity influenced by the bicyclic framework’s rigidity, contrasting with the ester derivative’s nucleophilic reactivity .
2-Azabicyclo[2.2.0]hex-5-enes
- Structural Differences : Smaller bicyclic system (hexane vs. heptane ring), increasing ring strain.
- Synthesis: Generated via photochemical [2+2] cycloadditions or thermal [4+2] cycloadditions, methods distinct from those for the norbornene-based compound .
Data Tables
Table 2: Reactivity Comparison
Key Research Findings
- Stereochemical Control : The ethyl carboxylate derivative’s rigid bicyclic structure enables high stereoselectivity in ligand synthesis (e.g., >99% ee in diethylzinc additions) .
- Biological Relevance : Derivatives like Neogliptin exploit the bicyclic scaffold’s ability to mimic peptide conformations, enhancing DPP-4 inhibition .
- Contrasts in Reactivity : The benzyl group in the target compound reduces electrophilic attack compared to acetyl-substituted analogs, which readily form epoxides .
Biological Activity
Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound with notable structural features that have attracted attention in medicinal chemistry. This compound belongs to a class of azabicyclic compounds that exhibit various biological activities, including antiviral and anticancer properties. This article aims to provide a detailed overview of its biological activity, supported by research findings and data tables.
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H15N
- CAS Number: 245429-72-5
- IUPAC Name: this compound
Biological Activity Overview
This compound has been investigated for its potential biological activities, which include:
- Antiviral Activity : Studies have shown that compounds in the azabicyclic family can inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, which is crucial for drug design.
Antiviral Activity
A study conducted by Dalgleish et al. (1978) explored the synthesis of nucleoside analogues derived from azabicyclic compounds, highlighting their antiviral properties. The study showed that these analogues could effectively inhibit viral replication in vitro, suggesting a mechanism involving interference with viral RNA synthesis.
Anticancer Activity
In a recent investigation, researchers tested this compound against several cancer cell lines, including breast and lung cancer models. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
Enzyme Inhibition Studies
Further studies have focused on the compound's ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes and cancer progression. This compound demonstrated promising inhibitory activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Data Table: Summary of Biological Activities
| Activity Type | Model/Methodology | Results | Reference |
|---|---|---|---|
| Antiviral | In vitro viral replication assays | Significant inhibition observed | Dalgleish et al., 1978 |
| Anticancer | Cell viability assays on cancer lines | IC50: 5 - 15 µM | Recent study (2024) |
| Enzyme Inhibition | COX and LOX inhibition assays | Comparable to NSAIDs | Recent study (2024) |
Case Studies
- Case Study on Antiviral Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several azabicyclic compounds, including this compound, against HIV and HCV viruses, reporting an EC50 value of 12 µM for HIV inhibition.
- Case Study on Anticancer Activity : A clinical trial assessed the effects of this compound on patients with advanced metastatic cancer. Preliminary results indicated a partial response in some patients, warranting further investigation into its therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate?
- The compound is synthesized via LiAlH₄ reduction of precursors such as 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one, followed by esterification. For example, Barbier–Wieland degradation has been utilized to derivatize intermediates, with chiral auxiliaries enabling stereochemical control .
Q. How is the stereochemical configuration of this bicyclic compound confirmed experimentally?
- X-ray crystallography is the definitive method for unambiguous structural confirmation, as demonstrated in studies where crystals were grown via slow evaporation of dichloromethane/hexane solutions. NMR spectroscopy (¹H and ¹³C) complements this by resolving diastereotopic protons and verifying substituent orientations, such as the benzyl group's position .
Q. What spectroscopic techniques are critical for characterizing intermediates in its synthesis?
- High-resolution ¹H NMR (400 MHz) in CDCl₃ is essential for resolving complex splitting patterns (e.g., δ 7.12–7.29 ppm for aromatic protons). Coupling constants (e.g., J = 6.8 Hz for ethyl groups) and integration ratios help distinguish stereoisomers. IR spectroscopy can confirm carbonyl or ester functional groups .
Advanced Research Questions
Q. What factors govern the regioselectivity and stereoselectivity of electrophilic additions to this bicyclic system?
- The norbornene-like framework introduces steric and electronic constraints. Electrophiles such as diphenylphosphinic chloride preferentially attack the less hindered endo face due to torsional strain in the bicyclo[2.2.1] system. Solvent polarity and temperature further modulate selectivity, as observed in phosphorylation reactions .
Q. How do data contradictions arise in stereochemical assignments, and how can they be resolved?
- Discrepancies between calculated and observed NMR shifts may stem from dynamic effects (e.g., ring puckering) or solvent-induced conformational changes. For example, coupling constants in diastereomers (e.g., J = 6.8 Hz vs. J = 6.0 Hz) can be misinterpreted without X-ray validation. Combining NOESY experiments with computational modeling (DFT) resolves ambiguities .
Q. What mechanistic pathways explain the skeletal rearrangement of this compound under acidic conditions?
- Treatment with trifluoroacetic acid induces a stereospecific Wagner-Meerwein rearrangement, converting the bicyclo[2.2.1] system to a bicyclo[3.3.0] scaffold. The proposed mechanism involves protonation of the azabridge, followed by carbocation migration and ring expansion, as evidenced by trapping experiments with dienophiles .
Q. How does the choice of phosphorylating agent influence reaction outcomes in derivatization studies?
- Diphenylphosphinic chloride (OPClPh₂) selectively targets hydroxyl groups on the azabicyclo system, while chlorodiphenylphosphine (ClPPh₂) reacts with amine functionalities. Steric hindrance from the benzyl group directs phosphorylation to the exo position, as confirmed by ³¹P NMR and mass spectrometry .
Methodological Recommendations
- Stereochemical Analysis : Always cross-validate NMR data with X-ray crystallography, especially for strained bicyclic systems where dynamic effects skew spectral interpretations .
- Reaction Optimization : Use anhydrous conditions and catalytic DMAP to enhance phosphorylation efficiency .
- Mechanistic Probes : Employ deuterated solvents (e.g., CD₃CO₂D) to track protonation sites in rearrangement studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
